molecular formula C6H12O3 B14377441 3-(2-Hydroxypropoxy)propanal CAS No. 89769-38-0

3-(2-Hydroxypropoxy)propanal

Cat. No.: B14377441
CAS No.: 89769-38-0
M. Wt: 132.16 g/mol
InChI Key: KKQCUYRDEALVFA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxypropoxy)propanal can be achieved through several methods. One common approach involves the reaction of propanal with propylene oxide in the presence of a base catalyst. The reaction proceeds via the nucleophilic addition of the aldehyde group to the epoxide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process typically includes the use of catalysts such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxypropoxy)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 3-(2-Hydroxypropoxy)propanoic acid.

    Reduction: The major product is 3-(2-Hydroxypropoxy)propanol.

    Substitution: The products depend on the specific reagents used, but may include halogenated derivatives.

Scientific Research Applications

3-(2-Hydroxypropoxy)propanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxypropoxy)propanal involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Dipropylene glycol: Similar in structure but lacks the aldehyde group.

    2-(2-Hydroxypropoxy)propan-1-ol: Similar structure but with a different functional group arrangement.

Uniqueness

3-(2-Hydroxypropoxy)propanal is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.

Properties

CAS No.

89769-38-0

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

3-(2-hydroxypropoxy)propanal

InChI

InChI=1S/C6H12O3/c1-6(8)5-9-4-2-3-7/h3,6,8H,2,4-5H2,1H3

InChI Key

KKQCUYRDEALVFA-UHFFFAOYSA-N

Canonical SMILES

CC(COCCC=O)O

Origin of Product

United States

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